cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Oxalate
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Overview
Description
TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the tert-butyl group and the oxalic acid moiety adds to its chemical versatility and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the piperidine nitrogen, followed by the introduction of the aminomethyl group. The hydroxyl group is then introduced via selective oxidation. The final step involves the esterification of the carboxylate group with tert-butyl alcohol and the formation of the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Scientific Research Applications
TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s piperidine ring is a common motif in many pharmaceuticals, making it a valuable intermediate in drug development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL CIS-4-(AMINOMETHYL)-CYCLOHEXANE-1-CARBOXYLATE
- TERT-BUTYL CIS-4-(AMINOMETHYL)-CYCLOHEXANE-1-CARBOXYLATE OXALIC ACID
Uniqueness
TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID is unique due to the presence of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the oxalic acid moiety also adds to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C13H24N2O7 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13;3-1(4)2(5)6/h8-9,14H,4-7,12H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-;/m0./s1 |
InChI Key |
VBSGTXKCJZHPDJ-OZZZDHQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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